[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-(4-FLUOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylmethanesulfonyl group, and a piperidine carbonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorobenzene derivative with the piperazine ring.
Attachment of the phenylmethanesulfonyl group: This is typically done through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base.
Incorporation of the piperidine carbonyl group: This final step involves the acylation of the piperazine ring with a piperidine carbonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE
- 1-(4-BROMOPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE
- 1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE
Uniqueness: 1-(4-FLUOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its chloro, bromo, or methoxy analogs.
Properties
Molecular Formula |
C23H28FN3O3S |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28FN3O3S/c24-21-6-8-22(9-7-21)25-14-16-26(17-15-25)23(28)20-10-12-27(13-11-20)31(29,30)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2 |
InChI Key |
AITNIQPKLSYMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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